4-Methyl-umbelliferyl-N-acetyl-chitobiose 4-Methyl-umbelliferyl-N-acetyl-chitobiose 4-Methylumbelliferyl β-D-N,N'-diacetylchitobioside (4-ΜU-(GlcNAc)2) is a fluorogenic substrate for chitinases and chitobiosidases. 4-ΜU-(GlcNAc)2 is cleaved by chitinases and chitobiosidases to release the fluorescent moiety 4-ΜU. 4-ΜU fluorescence is pH-dependent with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high pH (7.12-10.3), respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases.

Brand Name: Vulcanchem
CAS No.: 53643-12-2
VCID: VC20788384
InChI: InChI=1S/C26H34N2O13/c1-10-6-18(33)38-15-7-13(4-5-14(10)15)37-25-20(28-12(3)32)23(36)24(17(9-30)40-25)41-26-19(27-11(2)31)22(35)21(34)16(8-29)39-26/h4-7,16-17,19-26,29-30,34-36H,8-9H2,1-3H3,(H,27,31)(H,28,32)/t16-,17-,19-,20-,21-,22-,23-,24-,25-,26+/m1/s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)NC(=O)C
Molecular Formula: C26H34N2O13
Molecular Weight: 582.6 g/mol

4-Methyl-umbelliferyl-N-acetyl-chitobiose

CAS No.: 53643-12-2

Cat. No.: VC20788384

Molecular Formula: C26H34N2O13

Molecular Weight: 582.6 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-umbelliferyl-N-acetyl-chitobiose - 53643-12-2

Specification

Description 4-Methylumbelliferyl β-D-N,N'-diacetylchitobioside (4-ΜU-(GlcNAc)2) is a fluorogenic substrate for chitinases and chitobiosidases. 4-ΜU-(GlcNAc)2 is cleaved by chitinases and chitobiosidases to release the fluorescent moiety 4-ΜU. 4-ΜU fluorescence is pH-dependent with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high pH (7.12-10.3), respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases.

CAS No. 53643-12-2
Molecular Formula C26H34N2O13
Molecular Weight 582.6 g/mol
IUPAC Name N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C26H34N2O13/c1-10-6-18(33)38-15-7-13(4-5-14(10)15)37-25-20(28-12(3)32)23(36)24(17(9-30)40-25)41-26-19(27-11(2)31)22(35)21(34)16(8-29)39-26/h4-7,16-17,19-26,29-30,34-36H,8-9H2,1-3H3,(H,27,31)(H,28,32)/t16-,17-,19-,20-,21-,22-,23-,24-,25-,26+/m1/s1
Standard InChI Key UPSFMJHZUCSEHU-JYGUBCOQSA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)NC(=O)C
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)NC(=O)C
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)NC(=O)C

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